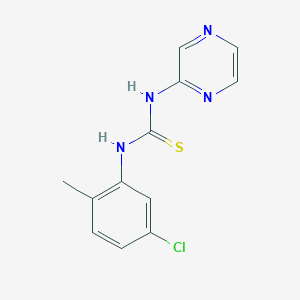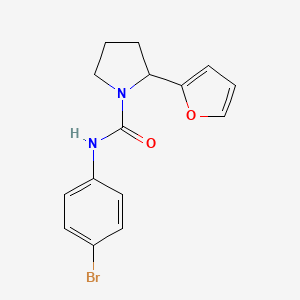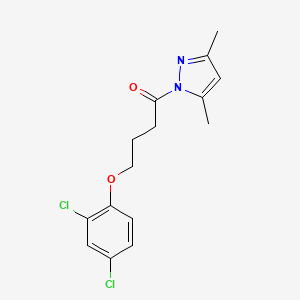![molecular formula C18H19N3S B4873950 2-METHYLBENZYL [4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B4873950.png)
2-METHYLBENZYL [4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-METHYLBENZYL [4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a sulfide linkage, which connects the triazole ring to a benzyl group. The presence of methyl groups on both the benzyl and phenyl rings adds to the complexity and potential reactivity of the molecule.
Méthodes De Préparation
The synthesis of 2-METHYLBENZYL [4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzyl chloride with 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
2-METHYLBENZYL [4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but can include sulfoxides, sulfones, and various substituted derivatives .
Applications De Recherche Scientifique
2-METHYLBENZYL [4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound’s triazole ring is known for its biological activity, making it a valuable tool in the study of enzyme inhibition and protein interactions.
Medicine: The compound has potential applications in drug discovery and development, particularly as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for therapeutic research.
Mécanisme D'action
The mechanism of action of 2-METHYLBENZYL [4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological processes, such as DNA replication and protein synthesis, leading to the compound’s antimicrobial and anticancer effects. The sulfide linkage also plays a role in the compound’s reactivity, allowing it to undergo redox reactions that can further modulate its biological activity .
Comparaison Avec Des Composés Similaires
2-METHYLBENZYL [4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE can be compared to other similar compounds, such as:
Benzyl sulfide: Lacks the triazole ring and methyl groups, resulting in different chemical and biological properties.
4-Methylbenzyl sulfide: Similar structure but without the triazole ring, leading to reduced biological activity.
Triazole derivatives: Compounds like 1,2,4-triazole-3-thiol have similar biological activity but different chemical properties due to the absence of the benzyl and phenyl groups.
Propriétés
IUPAC Name |
4-methyl-3-(3-methylphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-13-7-6-10-15(11-13)17-19-20-18(21(17)3)22-12-16-9-5-4-8-14(16)2/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNPPUMFHCODOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2C)SCC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4873888.png)

![4-METHYL-3-[2-(3-METHYLPHENYL)ACETAMIDO]BENZOIC ACID](/img/structure/B4873900.png)
![2-[5-(1,3-benzodioxol-5-ylmethylene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B4873905.png)
![1-(2-fluorophenyl)-N-[3-(4-methoxyphenyl)propyl]methanesulfonamide](/img/structure/B4873924.png)
![(Z)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B4873939.png)

![6-METHYL-2-(PYRIDIN-4-YL)-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4873955.png)
![2-(4-chloro-3-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B4873956.png)
![6-methyl-2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4873965.png)
![(6Z)-5-imino-6-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4873970.png)

